4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4S and its molecular weight is 260.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Screening and Activity
- A series of new compounds derived from a similar structure were synthesized and evaluated for their biological activities, including BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies helped identify active sites responsible for AChE inhibition, with certain compounds showing significant anti-bacterial and anti-inflammatory activities (Iqbal et al., 2020).
Anticancer Evaluation
- Novel 1,2,4-triazole-3-thiones derived from natural piperine demonstrated trypanocidal activity, showing potential as antiparasitic drugs. The cyclohexyl substituted derivative exhibited the best profile against Trypanosoma cruzi (Franklim et al., 2013).
Antifungal Compound
- A potential antifungal compound from the 1,2,4-triazole class showed poor solubility in buffer solutions and hexane but better solubility in alcohols. The thermodynamic parameters of solubility and transfer processes were calculated to understand the solute-solvent interactions, indicating a preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Synthesis and Characterization
- The synthesis and characterization of novel derivatives showed a range of activities, including antimicrobial and anti-inflammatory properties. The structural elucidation of these compounds was achieved through various spectral techniques, highlighting the diversity of biological activities these compounds may possess (Sarhan et al., 2008).
Molecular Docking Studies
- Benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were studied for their anti-cancer properties. The most stable states of these structures were shown to be in the thione form, with molecular docking revealing significant insights into their potential anti-cancer activity (Karayel, 2021).
Properties
IUPAC Name |
4-cyclopropyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-1-2-8)7-3-5-11-6-4-7;/h7-8,11H,1-6H2,(H,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYIZGOMPYJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.